molecular formula C12H9NO3 B11889062 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid

Cat. No.: B11889062
M. Wt: 215.20 g/mol
InChI Key: IUVXVLBCPIBXLZ-VOTSOKGWSA-N
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Description

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is an organic compound that features a quinoline ring system substituted with a hydroxy group at the 8-position and an acrylic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid typically involves the condensation of 8-hydroxyquinoline with an appropriate acrylic acid derivative. One common method is the Knoevenagel condensation, where 8-hydroxyquinoline reacts with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloride, followed by nucleophilic substitution with amines.

Major Products Formed

    Oxidation: Formation of 3-(8-quinolin-2-yl)-acrylic acid ketone.

    Reduction: Formation of 3-(8-hydroxy-quinolin-2-yl)-propionic acid.

    Substitution: Formation of 3-(8-chloro-quinolin-2-yl)-acrylic acid.

Scientific Research Applications

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Its ability to chelate metal ions also contributes to its biological activity, as it can inhibit metal-catalyzed oxidative processes.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar chelating properties but lacking the acrylic acid moiety.

    3-(8-Hydroxy-quinolin-2-YL)-propionic acid: A reduced form of the target compound with different chemical reactivity.

    5,7-Dichloro-8-hydroxyquinoline: A halogenated derivative with enhanced antimicrobial activity.

Uniqueness

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is unique due to the presence of both the quinoline ring and the acrylic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

(E)-3-(8-hydroxyquinolin-2-yl)prop-2-enoic acid

InChI

InChI=1S/C12H9NO3/c14-10-3-1-2-8-4-5-9(13-12(8)10)6-7-11(15)16/h1-7,14H,(H,15,16)/b7-6+

InChI Key

IUVXVLBCPIBXLZ-VOTSOKGWSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC(=O)O

Origin of Product

United States

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